molecular formula C7H6BF4KO B13471303 Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide

Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide

Cat. No.: B13471303
M. Wt: 232.03 g/mol
InChI Key: XZURLSPEOULJAJ-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in cross-coupling reactions. The compound is characterized by the presence of a boron atom bonded to a phenyl ring substituted with fluorine and methoxy groups, and a potassium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide can be synthesized through the reaction of 2-fluoro-4-methoxyphenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide in cross-coupling reactions involves the formation of a palladium or nickel complex with the boron atom. This complex then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The presence of fluorine and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-(trifluoromethyl)phenyltrifluoroborate
  • Potassium 4-fluorophenyltrifluoroborate

Uniqueness

Potassium trifluoro(2-fluoro-4-methoxyphenyl)boranuide is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions compared to similar compounds that lack these functional groups .

Properties

Molecular Formula

C7H6BF4KO

Molecular Weight

232.03 g/mol

IUPAC Name

potassium;trifluoro-(2-fluoro-4-methoxyphenyl)boranuide

InChI

InChI=1S/C7H6BF4O.K/c1-13-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1

InChI Key

XZURLSPEOULJAJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)OC)F)(F)(F)F.[K+]

Origin of Product

United States

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